N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
N-(3-(Methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a methylsulfonamido-substituted phenyl ring and a 2-oxo-2-phenylethylthio group attached to the thiazole moiety. This structure combines sulfonamide pharmacophores with thiazole-acetamide frameworks, which are known for their bioactivity in medicinal chemistry, including antimicrobial and anti-inflammatory properties. The compound's complexity arises from its dual functionalization: the sulfonamido group enhances solubility and target binding, while the thioether linkage may influence metabolic stability .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLLQROTPFPOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinazolinone-Thioacetamide Derivatives ()
Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound 5 in ) and 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (compound 5 in ) share a thioacetamide backbone but differ in core heterocycles.
Key Differences :
- The target compound’s thiazole core may confer greater metabolic stability compared to quinazolinone analogs, which are prone to ring-opening under acidic conditions.
- Methylsulfonamido groups (target) vs. sulfamoylphenyl (analogs): The former enhances membrane permeability due to reduced steric hindrance .
Thiazole-Acetamide Derivatives ()
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(4-Phenyl-2-thiazolyl)acetamide () are simpler analogs with thiazole-acetamide backbones.
Key Differences :
Bis(azolyl)sulfonamidoacetamides ()
Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (compound 5 in ) feature dual azole rings and sulfonamido linkers.
Key Differences :
Pyrazolyl and Morpholino Derivatives ()
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () highlight substituent-driven pharmacological tuning.
Key Differences :
- Morpholino groups (analogs) enhance blood-brain barrier penetration, whereas the target compound’s sulfonamido group may limit CNS activity due to polarity .
- Pyrazolyl analogs () exhibit broader kinase inhibition profiles, suggesting the target compound may require optimization for selective targeting .
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